25-Azacholesterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

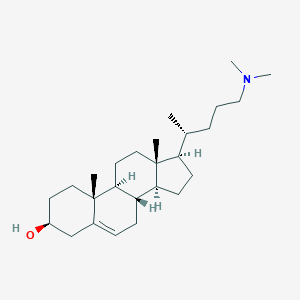

25-Azacholesterol belongs to the class of organic compounds known as 25-azasteroids and derivatives. These are azasteroids where the carbon atom at position 25 is replaced by a nitrogen atom. Thus, this compound is considered to be a sterol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Applications De Recherche Scientifique

Virology and Antiviral Properties

One of the notable applications of 25-azacholesterol is in the study of viral infections. Research indicates that this compound can interfere with the cholesterol composition of cell membranes, which is crucial for viral entry and replication.

-

Mechanism of Action :

- Cholesterol Efflux : this compound activates the liver X receptor (LXR) signaling pathway, promoting the ATP-binding cassette transporter A1 (ABCA1)-mediated efflux of cholesterol from the plasma membrane (PM). This action decreases PM cholesterol levels, thereby inhibiting viral membrane fusion with host cells .

- Inhibition of Viral Replication : Studies have shown that this compound can sequester sterol regulatory element-binding protein 2 (SREBP-2) in the endoplasmic reticulum (ER), leading to reduced transcription of genes involved in cholesterol uptake and synthesis. This results in a diminished capacity for viruses to utilize cellular cholesterol, effectively blocking their replication cycle .

- Case Studies : Research has demonstrated that treatment with this compound can significantly reduce the infectivity of various viruses, including coronaviruses, by disrupting their lifecycle at multiple stages .

Neurobiology and Neurological Disorders

The role of this compound extends into neurobiology, particularly concerning neurodegenerative diseases such as Alzheimer's Disease (AD).

- Cholesterol Homeostasis : Increased levels of this compound have been observed in the brains of AD patients. It is suggested that this compound may influence cholesterol transport within the central nervous system (CNS) and modulate inflammatory responses .

- Neuroprotective Effects : In experimental models, this compound has shown potential neuroprotective effects by reducing apoptosis in neuronal cells during ischemic events. For instance, treatment with this compound alleviated brain lesions in stroke models by inhibiting autophagy and reducing neuronal cell death .

Insect Growth Regulation

In entomological studies, this compound has been utilized to investigate its effects on insect development.

- Growth Inhibition : Research involving larvae of Helicoverpa armigera demonstrated that dietary inclusion of this compound increased larval mortality rates and affected pupation and adult emergence rates. The compound's ability to alter cholesterol metabolism in insects provides insights into potential pest control strategies .

Potential Therapeutic Uses

Given its diverse biological activities, there is ongoing interest in exploring this compound as a therapeutic agent.

- Osteoporosis and Bone Health : Studies suggest that this compound may play a role in bone metabolism by influencing osteoclastogenesis and apoptosis in osteoblasts under inflammatory conditions. This could have implications for treating osteoporosis, particularly post-menopausal osteoporosis linked to estrogen deficiency .

Data Summary Table

Propriétés

Numéro CAS |

1973-61-1 |

|---|---|

Formule moléculaire |

C26H45NO |

Poids moléculaire |

387.6 g/mol |

Nom IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |

Clé InChI |

RZPPEFJMRVRCDD-XSLNCIIRSA-N |

SMILES |

CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

SMILES isomérique |

C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canonique |

CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Key on ui other cas no. |

1973-61-1 |

Description physique |

Solid |

Synonymes |

24-(dimethylamino)chol-5-en-3 beta-ol 25-azacholesterol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.